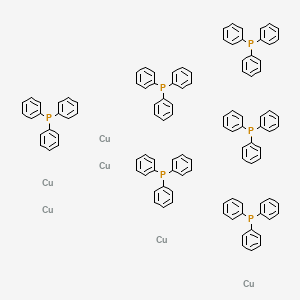
4-フェノキシ-2,6-ジイソプロピルアニリン
概要
説明
4-Phenoxy-2,6-diisopropyl aniline is an organic compound with the molecular formula C18H23NO. It is characterized by a central benzene ring substituted with a phenoxy group at the 4th position and two isopropyl groups at the 2nd and 6th positions, along with an amine group at the 1st position. This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the production of agricultural insecticides and acaricides .
科学的研究の応用
4-Phenoxy-2,6-diisopropyl aniline is widely used in scientific research as a synthesis intermediate. Its applications include:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2,6-diisopropyl aniline typically involves the following steps:
Starting Material: The process begins with 2,6-diisopropyl aniline.
Nitration: 2,6-diisopropyl aniline is dissolved in a solvent, and sulfuric acid is added. Nitric acid is then dropwise added to generate 2,6-diisopropyl-4-nitryl aniline.
Condensation: Without separating the nitryl intermediate, it undergoes a condensation reaction to form 4-Phenoxy-2,6-diisopropyl aniline.
Industrial Production Methods
In industrial settings, the synthesis is optimized for large-scale production. The reaction temperature is reduced to 110°C from 140°C using a quaternary ammonium salt as a catalyst. This method is environment-friendly, cost-effective, and suitable for large-scale production .
化学反応の分析
4-Phenoxy-2,6-diisopropyl aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst
Major Products Formed
作用機序
The compound exerts its effects primarily through its role as an intermediate in the synthesis of other active compounds. For instance, in the synthesis of diafenthiuron, it undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate. This intermediate then reacts further to produce the final insecticidal product .
類似化合物との比較
4-Phenoxy-2,6-diisopropyl aniline is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
2,6-Diisopropylaniline: Lacks the phenoxy group and has different reactivity and applications.
4-Phenoxy-2,6-diisopropyl phenylthiourea: An intermediate in the synthesis of diafenthiuron, with a thiourea group instead of an amine.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 4-Phenoxy-2,6-diisopropyl aniline in its role as a versatile intermediate .
特性
IUPAC Name |
4-phenoxy-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGLNGTYOVAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80533684 | |
| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80058-85-1 | |
| Record name | 2,6-Bis(1-methylethyl)-4-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80058-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2,6-di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80533684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
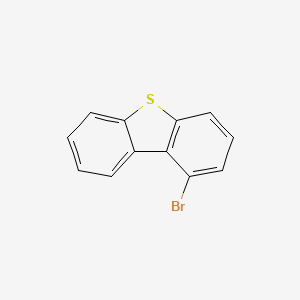
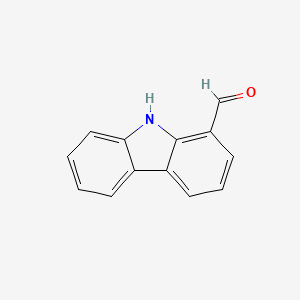

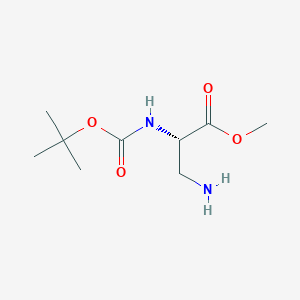
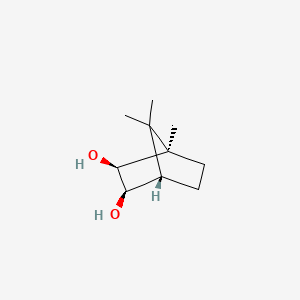
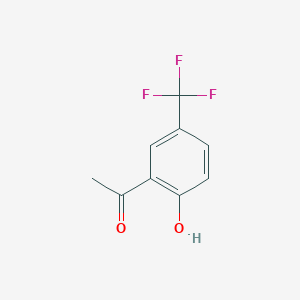
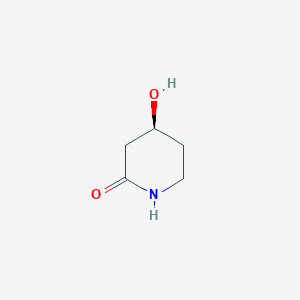
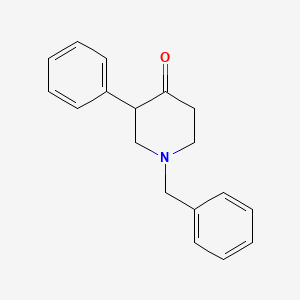

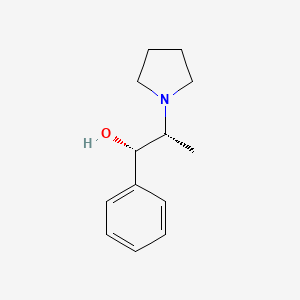
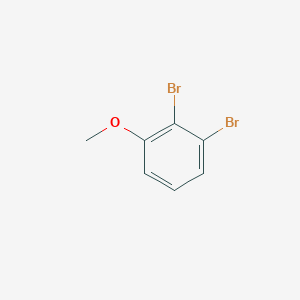
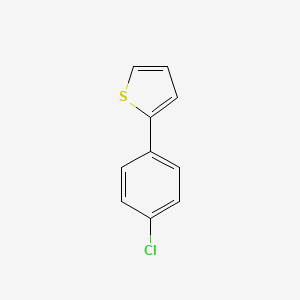
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
